molecular formula C15H18FN5O B2955649 5-Fluoro-4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2379978-82-0

5-Fluoro-4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B2955649
CAS No.: 2379978-82-0
M. Wt: 303.341
InChI Key: BVIZPEJYXAGGOJ-UHFFFAOYSA-N
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Description

5-Fluoro-4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput screening of reaction conditions, and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated compounds.

Scientific Research Applications

5-Fluoro-4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Biological Research: It is used in studies to understand its mechanism of action and its effects on biological systems.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is unique due to the presence of the fluorine atom and the specific arrangement of the pyrimidine and piperidine rings

Properties

IUPAC Name

2-[[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O/c1-11-5-18-15(19-6-11)22-9-12-3-2-4-21(8-12)14-13(16)7-17-10-20-14/h5-7,10,12H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIZPEJYXAGGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC=NC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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